1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol

Antitubercular drug discovery Structure-activity relationship (SAR) Mycobacterium tuberculosis H37Rv

CAS 431933-04-9 is a racemic PAB-class small molecule distinguished by a C-2 1-hydroxyethyl group that reduces antitubercular activity 10–15-fold (MIC ≈11–20 µM) relative to the lead 2-ethyl analog (MIC 1.1 µM). This steep SAR makes it an essential matched negative control for QcrB target-engagement studies, enabling researchers to isolate on-target phenotypes from nonspecific benzimidazole scaffold effects. The –OH substituent also serves as a hydrogen-bond donor probe for structure-guided lead optimization. Available as a racemic mixture, it offers a built-in opportunity for chiral resolution and enantioselective activity profiling. Procure this tool compound to strengthen your SAR and assay validation workflows.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 431933-04-9
Cat. No. B2383807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol
CAS431933-04-9
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O
InChIInChI=1S/C18H20N2O2/c1-14(21)18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15/h2-6,8-11,14,21H,7,12-13H2,1H3
InChIKeyLSVPRYVUYUWUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 66 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 431933-04-9): Structural Identity and Compound Class Baseline


1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 431933-04-9) is a synthetic small molecule (MW 296.4 g/mol, C18H20N2O2, XLogP3 2.9) belonging to the phenoxyalkylbenzimidazole (PAB) class . It features a benzimidazole core with an N1-(3-phenoxypropyl) chain and a characteristic 2-(1-hydroxyethyl) substituent that distinguishes it from the prototypical PAB lead compound 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole . The compound has been characterized by ¹H NMR, ¹³C NMR, and GC-MS spectroscopy, and has been screened in multiple PubChem high-throughput bioassay panels .

Why Generic Benzimidazole Substitution Fails: C-2 Substituent Identity Is a Decisive Potency Determinant in Phenoxyalkylbenzimidazoles


Within the phenoxyalkylbenzimidazole (PAB) series, the C-2 substituent on the benzimidazole core functions as a binary potency switch rather than a tunable parameter. Systematic SAR studies demonstrated that replacing the C-2 ethyl group of the lead compound (6, MIC = 1.1 µM) with a 1-hydroxyethyl group—the defining structural feature of CAS 431933-04-9—results in a 10- to 15-fold reduction in antitubercular activity . Methyl-substituted analogs at the C-2 position (compounds 7–10) are entirely inactive (MIC > 20 µM), confirming that both steric and hydrogen-bonding properties of the C-2 substituent critically govern target engagement . A procurement decision that treats this compound as interchangeable with other PAB analogs would disregard the steep SAR at this position, potentially leading to erroneous biological conclusions.

Quantitative Differentiation Evidence for 1-(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 431933-04-9)


Antitubercular Potency: 10- to 15-Fold Reduction in MIC Compared to the C-2 Ethyl Analog

In the definitive SAR study of the PAB series (Chandrasekera et al., J. Med. Chem. 2015), the C-2 ethanol-1-yl analogs—compounds 45 and 46, which correspond structurally to CAS 431933-04-9—exhibited MIC values of 20 µM and 11 µM against aerobically growing M. tuberculosis H37Rv, representing a 10- to 15-fold loss of potency relative to the C-2 ethyl reference compound 6 (MIC = 1.1 µM) . The most optimized compound in the series (62) achieved an MIC of 0.052 µM (52 nM) with a selectivity index of 523, underscoring the magnitude of the potency gap introduced by the hydroxyethyl substitution . This steep SAR makes CAS 431933-04-9 valuable as a low-potency comparator for validating on-target versus off-target effects in PAB mechanism-of-action studies.

Antitubercular drug discovery Structure-activity relationship (SAR) Mycobacterium tuberculosis H37Rv

C-2 Substituent SAR: Hydroxyethyl Produces Intermediate Potency Between Inactive Methyl and Active Ethyl Analogs

Systematic variation of the C-2 substituent on the PAB scaffold revealed a steep activity cliff: methyl-substituted analogs (compounds 7–10) were uniformly inactive (MIC > 20 µM), while the ethyl analog (compound 6) achieved MIC = 1.1 µM . The ethanol-1-yl analog (CAS 431933-04-9, compounds 45/46) occupies a distinct intermediate position with MICs of 11–20 µM, approximately 10-fold weaker than ethyl but measurably more active than methyl. None of the alternative C-2 substituents tested—including phenyl (MIC = 16 µM), acetamido (MIC = 11 µM), and various heterocyclic groups—matched the potency of the ethyl group . This establishes the hydroxyethyl moiety as a unique chemical probe for interrogating hydrogen-bonding contributions at the target binding site.

Medicinal chemistry Benzimidazole SAR C-2 substitution tolerance

Chiral Center at the Hydroxyethyl Moiety: An Undefined Stereocenter Creates Opportunities for Stereochemical SAR

CAS 431933-04-9 contains one undefined atom stereocenter at the α-carbon of the 2-(1-hydroxyethyl) substituent, as cataloged in PubChem (Undefined Atom Stereocenter Count = 1) . The racemic nature of this compound contrasts with the achiral C-2 ethyl analog (compound 6), which lacks this stereochemical dimension. In the published SAR study, the ethanol-1-yl analogs (compounds 45 and 46) were tested as racemates, and their attenuated activity (MIC 11–20 µM) may represent the averaged activity of two enantiomers with potentially divergent potencies . Chiral resolution and individual enantiomer testing could reveal whether one stereoisomer recovers potency closer to the ethyl analog, making the racemate a strategic starting material for enantioselective SAR campaigns.

Stereochemistry Chiral resolution Enantioselective SAR

Aqueous Solubility: Measured Solubility of >44.5 µg/mL at pH 7.4 Enables In Vitro Assay Compatibility

PubChem reports an experimentally determined solubility of >44.5 µg/mL (approximately >150 µM) at pH 7.4 for CAS 431933-04-9 . This solubility exceeds the tested MIC range (11–20 µM) by approximately 7- to 14-fold, indicating that the observed antitubercular activity is not solubility-limited under the standard assay conditions . While direct comparative solubility data for the C-2 ethyl analog (compound 6) are not available from the same source, the hydroxyethyl group would be predicted to confer modestly improved aqueous solubility due to the additional hydrogen-bond donor, which may facilitate formulation for in vitro pharmacology studies.

Physicochemical properties Aqueous solubility Assay development

Class-Wide Metabolic Liability: Rapid Hepatic Clearance Informs Compound Utility Expectations

The PAB class, including the ethanol-1-yl analog, exhibits rapid oxidative metabolism in both rodent and human liver microsomes, as demonstrated for representative compounds in the 2015 SAR study . The hydroxyethyl moiety introduces a secondary alcohol that may serve as an additional site for Phase II conjugation (glucuronidation or sulfation), potentially accelerating clearance relative to the ethyl analog. While direct comparative microsomal stability data for CAS 431933-04-9 versus compound 6 were not published, the class-level finding of rapid hepatic clearance mediated by oxidative metabolism establishes an important caveat: this compound is suited for in vitro target engagement and SAR studies but would require structural optimization of the metabolic liabilities for in vivo applications .

ADME Metabolic stability Drug metabolism

Optimal Research and Procurement Application Scenarios for 1-(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 431933-04-9)


Negative Control Compound for PAB Target Engagement Studies

Given its 10- to 15-fold lower antitubercular potency (MIC = 11–20 µM) relative to the lead ethyl analog (MIC = 1.1 µM), CAS 431933-04-9 serves as an ideal matched negative control for target engagement assays. Researchers investigating QcrB inhibition by PAB compounds can use this compound to confirm that observed phenotypes are driven by on-target binding rather than nonspecific benzimidazole scaffold effects, as the hydroxyethyl substitution selectively disrupts potency while preserving the core scaffold and N1-phenoxypropyl chain .

Hydrogen-Bonding SAR Probe for C-2 Substituent Optimization

The hydroxyethyl group at C-2 introduces a hydrogen-bond donor (–OH) absent in the ethyl analog, making CAS 431933-04-9 a strategic tool for interrogating hydrogen-bonding interactions at the PAB binding site. Comparison of MIC values among ethyl (1.1 µM), hydroxyethyl (11–20 µM), and methyl (>20 µM) analogs reveals that hydrophobic bulk alone is insufficient for activity and that a hydroxyl group partially rescues potency, providing actionable SAR information for fragment-based or structure-guided lead optimization .

Chiral Resolution and Enantioselective Activity Screening

The racemic nature of CAS 431933-04-9 (one undefined stereocenter at the α-carbon) presents a built-in opportunity for chiral chromatography resolution followed by enantioselective antitubercular testing . If one enantiomer demonstrates potency approaching the ethyl analog (MIC ≈ 1 µM) while the other remains inactive, this would provide a compelling rationale for enantioselective synthesis of PAB candidates—a dimension of SAR that the achiral ethyl analog cannot address.

In Vitro Pharmacological Profiling Comparator in Multi-Target HTS Panels

CAS 431933-04-9 has been tested in over 124 PubChem BioAssay panels spanning targets including RGS4, opioid receptors (OPRM1/OPRD1), ADAM17, muscarinic M1 receptor, furin, and FadD2 . Its broad HTS fingerprint, combined with its defined PAB-class antitubercular SAR, positions it as a useful comparator compound for cheminformatics analyses that aim to disentangle scaffold-driven polypharmacology from target-specific activity within benzimidazole-containing screening libraries.

Quote Request

Request a Quote for 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.